Axl-IN-9

Description

Properties

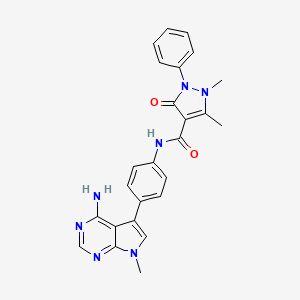

Molecular Formula |

C25H23N7O2 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

N-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C25H23N7O2/c1-15-20(25(34)32(31(15)3)18-7-5-4-6-8-18)24(33)29-17-11-9-16(10-12-17)19-13-30(2)23-21(19)22(26)27-14-28-23/h4-14H,1-3H3,(H,29,33)(H2,26,27,28) |

InChI Key |

IYCNZCSESFTJTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Axl-IN-9: A Potent AXL Kinase Inhibitor for Triple-Negative Breast Cancer - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies. The receptor tyrosine kinase AXL is frequently overexpressed in TNBC, where it plays a pivotal role in tumor progression, metastasis, and the development of therapeutic resistance. Axl-IN-9 is a potent and selective small molecule inhibitor of AXL kinase activity, with a reported IC50 of 26 nM.[1] This technical guide provides an in-depth overview of the presumed mechanism of action of this compound in TNBC, based on the established role of AXL signaling in this disease and preclinical data from other selective AXL inhibitors. This document outlines the core signaling pathways affected, presents expected quantitative data from key preclinical experiments, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction to AXL in Triple-Negative Breast Cancer

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key driver of the malignant phenotype in triple-negative breast cancer.[2] Its overexpression is strongly correlated with a poor prognosis, increased tumor invasion, and resistance to conventional chemotherapies.[2][3] Activation of AXL, either through its ligand Gas6 or via ligand-independent mechanisms, triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT).[4][5] The primary signaling pathways activated by AXL include the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[6][7] Given its central role in TNBC pathogenesis, AXL has emerged as a compelling therapeutic target.

This compound: A Potent AXL Inhibitor

This compound is a novel, potent inhibitor of AXL kinase activity.[1] While specific preclinical data for this compound in TNBC is not yet extensively published, its high potency suggests significant potential for therapeutic intervention. This guide will, therefore, extrapolate the expected mechanistic effects of this compound in TNBC based on studies with other well-characterized AXL inhibitors.

Mechanism of Action of AXL Inhibition in TNBC

This compound, as a selective AXL inhibitor, is expected to exert its anti-tumor effects in TNBC by directly binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.

Inhibition of AXL Signaling Pathways

The primary mechanism of action of this compound is the blockade of AXL-mediated signal transduction. This leads to the downregulation of key survival and proliferation pathways:

-

PI3K/AKT Pathway: AXL activation leads to the phosphorylation and activation of PI3K, which in turn activates AKT. Activated AKT promotes cell survival by inhibiting apoptosis and stimulates cell proliferation. Inhibition of AXL by this compound is expected to decrease AKT phosphorylation, leading to increased apoptosis and reduced proliferation of TNBC cells.[8][9][10]

-

MAPK/ERK Pathway: The AXL receptor can also signal through the Ras/Raf/MEK/ERK (MAPK) pathway, which is a critical regulator of cell proliferation and differentiation.[7] By inhibiting AXL, this compound is predicted to reduce ERK phosphorylation, resulting in decreased cell cycle progression and proliferation.[11]

Below is a diagram illustrating the AXL signaling pathway and the inhibitory action of this compound.

Caption: AXL Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary (Based on Representative AXL Inhibitors)

The following tables summarize the expected quantitative outcomes of this compound treatment in TNBC preclinical models, based on data from studies of other selective AXL inhibitors.

Table 1: In Vitro Efficacy of AXL Inhibition in TNBC Cell Lines

| Parameter | TNBC Cell Line | Expected IC50 (nM) of this compound | Effect on Cell Viability | Reference Compound(s) |

| Cell Viability | MDA-MB-231 | 20-100 | Dose-dependent decrease | AB-329, AX-0085 |

| Hs578T | 30-150 | Dose-dependent decrease | AB-329, AX-0085 | |

| BT-549 | 50-200 | Dose-dependent decrease | AB-329, AX-0085 | |

| Colony Formation | MDA-MB-231 | 50-250 | Significant reduction | AB-329 |

| Migration/Invasion | MDA-MB-231 | 10-100 | Significant inhibition | AB-329 |

Table 2: In Vivo Efficacy of AXL Inhibition in TNBC Xenograft Models

| Parameter | Animal Model | Expected Treatment Dose | Tumor Growth Inhibition (%) | Reference Compound(s) |

| Tumor Volume | MDA-MB-231 Xenograft | 25-50 mg/kg, daily | 40-60% | AB-329, AX-0085 |

| Patient-Derived Xenograft (PDX) | 25-50 mg/kg, daily | 30-50% | DCC-2036 | |

| Metastasis | MDA-MB-231 Xenograft | 25-50 mg/kg, daily | Significant reduction in metastatic nodules | AB-329 |

Table 3: Biomarker Modulation by AXL Inhibition in TNBC Cells

| Biomarker | TNBC Cell Line | Expected Change with this compound | Western Blot Fold Change | Reference Compound(s) |

| p-AXL (Tyr779) | MDA-MB-231 | Decrease | > 5-fold decrease | AB-329, AX-0085 |

| p-AKT (Ser473) | MDA-MB-231 | Decrease | 2-4-fold decrease | AB-329, AX-0085 |

| p-ERK1/2 (Thr202/Tyr204) | MDA-MB-231 | Decrease | 1.5-3-fold decrease | AB-329, AX-0085 |

| Cleaved PARP | MDA-MB-231 | Increase | 2-3-fold increase | AX-0085 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the mechanism of action of this compound in TNBC.

In Vitro AXL Kinase Assay

This assay is designed to determine the direct inhibitory effect of this compound on AXL kinase activity.

-

Principle: A radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a peptide substrate by the AXL kinase.

-

Materials: Recombinant human AXL kinase, poly[Glu:Tyr] (4:1) peptide substrate, [γ-³³P]ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT), this compound.

-

Procedure:

-

Prepare a reaction mixture containing AXL kinase and the peptide substrate in kinase assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding 3% phosphoric acid.

-

Spot a portion of the reaction mixture onto a P30 filtermat.

-

Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

-

Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of TNBC cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials: TNBC cell lines (e.g., MDA-MB-231, Hs578T), complete growth medium, this compound, MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Seed TNBC cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

-

Western Blot Analysis for AXL Signaling Pathway

This method is used to detect changes in the phosphorylation status of AXL and its downstream effectors.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Materials: TNBC cells, this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH), HRP-conjugated secondary antibodies, ECL detection reagent.

-

Procedure:

-

Treat TNBC cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

In Vivo TNBC Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human TNBC cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored.

-

Materials: Immunocompromised mice (e.g., female athymic nude mice), TNBC cells (e.g., MDA-MB-231), Matrigel, this compound, vehicle control.

-

Procedure:

-

Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS mixed with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25-50 mg/kg) or vehicle control to the mice daily via oral gavage or intraperitoneal injection.

-

Measure tumor volume and body weight twice a week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for in vitro evaluation of this compound.

Logical Relationship of this compound's Anti-Tumor Effects

Caption: Logical cascade of this compound's anti-tumor effects.

Conclusion

This compound is a potent AXL inhibitor with significant therapeutic potential for the treatment of triple-negative breast cancer. Its mechanism of action is centered on the direct inhibition of AXL kinase activity, leading to the suppression of critical downstream signaling pathways, namely the PI3K/AKT and MAPK/ERK pathways. This inhibition is expected to translate into reduced tumor cell proliferation, increased apoptosis, and diminished metastatic potential. The preclinical data from other selective AXL inhibitors strongly support the rationale for the clinical development of this compound as a targeted therapy for TNBC. Further preclinical studies specifically investigating this compound in TNBC models are warranted to confirm these expected effects and to establish a robust foundation for its translation to the clinic.

References

- 1. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AXL Receptor in Breast Cancer: Molecular Involvement and Therapeutic Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Axl promotes cell invasion by inducing MMP-9 activity through activation of NF-kappaB and Brg-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Axl Promotes the Therapeutic Effect of Targeted Inhibition of the PI3K/Akt Pathway in NRAS Mutant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Harnessing Axl-IN-9 to Overcome Chemotherapy Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acquired and intrinsic resistance to chemotherapy remains a paramount challenge in oncology. A key mediator of this resistance is the Axl receptor tyrosine kinase.[1] Overexpression and activation of Axl trigger a network of downstream signaling pathways that promote cell survival, proliferation, epithelial-to-mesenchymal transition (EMT), and immune evasion, collectively enabling tumor cells to withstand therapeutic insults.[2][3][4] Potent and selective inhibition of Axl is a promising strategy to dismantle these resistance mechanisms and re-sensitize tumors to conventional therapies.[1]

This technical guide explores the role of Axl inhibition in overcoming chemotherapy resistance, with a focus on Axl-IN-9, a potent Axl inhibitor. While specific preclinical data for this compound in combination therapies are not yet widely published, this document outlines the foundational mechanisms of Axl-mediated resistance, presents the known characteristics of this compound, and provides a comprehensive overview of the experimental protocols and quantitative data from studies of other well-characterized Axl inhibitors. This information serves as a robust framework for designing and evaluating preclinical studies aimed at leveraging Axl inhibition to enhance chemotherapeutic efficacy.

The Role of Axl in Chemotherapy Resistance

The Axl receptor, a member of the TAM (Tyro3, Axl, Mer) family, is a transmembrane protein that is activated by its primary ligand, Growth Arrest-Specific 6 (Gas6).[4][5] Upon Gas6 binding, Axl dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[5] In numerous cancers, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML), Axl is overexpressed in response to the selective pressure of chemotherapy, leading to a drug-resistant state.[1][3][4]

Key signaling pathways activated by Axl that contribute to chemoresistance include:

-

PI3K/AKT/mTOR Pathway: Promotes cell survival and inhibits apoptosis.[1][6]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation and growth.[1][4]

-

NF-κB Pathway: Regulates inflammation and cell survival.[7]

-

SRC/FAK Pathway: Mediates cell migration and invasion.[6]

Furthermore, Axl activation is a potent driver of EMT, a cellular process where epithelial cells acquire mesenchymal characteristics.[4][8] This transition is strongly associated with increased invasiveness, metastasis, and profound resistance to a wide array of chemotherapeutic agents.[8][9]

Figure 1. Axl signaling pathways driving chemotherapy resistance.

This compound: A Potent and Selective Axl Inhibitor

This compound is a potent small molecule inhibitor of the Axl kinase. While comprehensive peer-reviewed studies detailing its biological activity are limited, available data indicates high potency in biochemical assays.

| Compound | Target | IC50 | Reference |

| This compound | Axl | 26 nM | WO2020182188A1 |

Table 1: Biochemical Potency of this compound.

The low nanomolar IC50 value positions this compound as a promising candidate for effectively suppressing Axl signaling at pharmacologically achievable concentrations. The subsequent sections detail the types of preclinical evaluations and expected outcomes for a potent Axl inhibitor like this compound when used to overcome chemotherapy resistance, drawing on data from analogous, well-studied Axl inhibitors.

Preclinical Evaluation of Axl Inhibitors in Combination Therapy

The primary goal of combining an Axl inhibitor with chemotherapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual agents. This is evaluated through a structured series of in vitro and in vivo experiments.

Figure 2. Standard preclinical workflow for evaluating Axl inhibitor combinations.

Quantitative Data from Preclinical Studies of Axl Inhibitors

The following tables summarize representative data from studies on Axl inhibitors like Bemcentinib (R428) and others, demonstrating their ability to synergize with and reverse resistance to standard chemotherapies.

| Cancer Type | Cell Line | Chemotherapy | Axl Inhibitor | IC50 Shift (Fold Decrease with Combo) | Synergy (CI Value) | Reference |

| Rhabdomyosarcoma | Rh41 | Vincristine | Bemcentinib | ~ 4-fold | Synergistic | [10] |

| Rhabdomyosarcoma | IC-pPDX-104 | Vincristine | Bemcentinib | ~ 3.5-fold | Synergistic | [10] |

| Breast Cancer (TNBC) | MDA-MB-231 | Doxorubicin | HSP70i (Axl-related pathway) | Significant | CI < 1.0 | [11] |

| Pleural Mesothelioma | H226 | ATR Inhibitor | ONO-7475 (Axl-i) | Significant | Synergistic | [12] |

Table 2: In Vitro Synergy of Axl Inhibitors with Chemotherapeutic Agents. (CI < 1 indicates synergy).[10][11][12]

| Cancer Model | Treatment | Outcome | Reference |

| Rhabdomyosarcoma (PDX) | Vincristine + Bemcentinib | Significantly reduced tumor burden vs. single agents | [10] |

| Prostate Cancer (Xenograft) | Docetaxel + Axl Inhibition | Augmented antitumor effect | [5] |

| Chronic Lymphocytic Leukemia (Adoptive Transfer) | Vehicle vs. Axl Inhibitors (BMS777607) | Reduced homing of CLL cells to bone marrow by 59% | [13] |

| Inflammatory Breast Cancer (Xenograft) | TP-0903 (Axl-i) vs. Vehicle | Decreased tumor volumes | [14] |

Table 3: In Vivo Efficacy of Axl Inhibitor Combination Therapies.[5][10][13][14]

Detailed Experimental Protocols

Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a chemotherapeutic agent, and to quantify their synergistic interaction.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent (e.g., Doxorubicin) in culture medium.

-

Treatment: Treat cells with either single agents or combinations at a constant ratio based on their IC50 values. Include a vehicle-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assay: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels. Read luminescence on a plate reader.

-

Data Analysis:

-

Calculate IC50 values for each single agent using non-linear regression analysis (log(inhibitor) vs. normalized response).

-

Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[15][16] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Western Blotting for Pathway Modulation

Objective: To confirm that this compound inhibits the phosphorylation of Axl and its downstream effectors like AKT.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, chemotherapy, or the combination for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound combined with chemotherapy in a mouse model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., 6-8 week old female NSG mice).[17]

-

Tumor Implantation: Subcutaneously implant 1-5 million cancer cells (resuspended in Matrigel) into the flank of each mouse. For patient-derived xenografts (PDX), implant a small tumor fragment (2-3 mm³).[17][18]

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice/group):

-

Group 1: Vehicle control (oral gavage/IP injection)

-

Group 2: Chemotherapy (e.g., Docetaxel, 10 mg/kg, IP, weekly)

-

Group 3: this compound (e.g., 50 mg/kg, oral gavage, daily)

-

Group 4: Combination of Chemotherapy + this compound

-

-

Treatment and Monitoring: Administer treatments according to the defined schedule. Measure tumor volume with calipers twice weekly and record mouse body weight as a measure of toxicity. Tumor Volume = (Length x Width²)/2.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a defined period. Euthanize mice and harvest tumors for downstream analysis (e.g., IHC, Western blot).

-

Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Use statistical tests (e.g., two-way ANOVA) to determine the significance of the combination therapy compared to single-agent groups.[14]

Mechanism of Action: Reversing Resistance

The inhibition of Axl by a potent agent like this compound is hypothesized to overcome chemotherapy resistance through several key mechanisms, restoring the cancer cells' vulnerability to treatment.

Figure 3. Logical flow of how Axl inhibition restores chemosensitivity.

-

Inhibition of Pro-Survival Signaling: Axl inhibition directly blocks the PI3K/AKT pathway, lowering the apoptotic threshold of cancer cells and making them more susceptible to DNA damage induced by chemotherapy.[3]

-

Reversal of EMT: By suppressing Axl, inhibitors can reverse the EMT phenotype, restoring an epithelial state that is often more sensitive to cytotoxic drugs.[8]

-

Suppression of DNA Damage Response (DDR): Axl has been implicated in protecting cancer cells from DNA damage. Its inhibition can impair the DDR, leading to an accumulation of cytotoxic DNA lesions and sensitizing cells to DNA-damaging agents and PARP inhibitors.[19]

-

Modulation of the Tumor Microenvironment: Axl signaling contributes to an immunosuppressive tumor microenvironment.[8][9] Axl inhibition can reprogram immune cells, potentially enhancing the clearance of chemotherapy-damaged tumor cells.[9]

Conclusion

The Axl receptor tyrosine kinase is a critical node in the signaling networks that drive chemotherapy resistance. Its inhibition represents a compelling therapeutic strategy to overcome this significant clinical obstacle. Potent Axl inhibitors, exemplified by this compound, have the potential to re-sensitize resistant tumors to a variety of chemotherapeutic agents. The preclinical data from analogous Axl inhibitors strongly support this approach, demonstrating clear synergy and significant in vivo efficacy in combination regimens. The experimental frameworks provided in this guide offer a clear path for the continued investigation and development of this compound and other Axl inhibitors as cornerstone components of future combination cancer therapies.

References

- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of Combined Therapeutic Targeting of AXL and ATR on Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synergistic Antitumor Activity of Camptothecin-Doxorubicin Combinations and their Conjugates with Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 18. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

Axl-IN-9 Target Validation in Non-Small Cell Lung Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the target validation for Axl inhibitors in non-small cell lung cancer (NSCLC). While the focus is on the potent Axl inhibitor Axl-IN-9 (IC50 = 26 nM), specific preclinical and clinical data for this compound in NSCLC are not extensively available in the public domain.[1][2][3][4][5][6] Therefore, this guide leverages data from other well-characterized Axl inhibitors as representative examples to illustrate the principles and methodologies of Axl target validation in this indication.

Executive Summary

The Axl receptor tyrosine kinase is a critical, multi-faceted player in non-small cell lung cancer (NSCLC) progression, implicated in tumor growth, invasion, metastasis, and the development of therapeutic resistance.[7][8][9] Its overexpression is frequently correlated with poor clinical outcomes, making it a compelling target for therapeutic intervention.[8][9] this compound has been identified as a potent inhibitor of Axl with an IC50 of 26 nM.[1][2][3][4][5][6] This guide details the preclinical validation of Axl as a target in NSCLC, focusing on the mechanism of action, experimental protocols for validation, and the therapeutic potential of Axl inhibition.

The Axl Signaling Pathway in NSCLC

Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[9] Its activation, primarily through its ligand Gas6, triggers a cascade of downstream signaling pathways crucial for cancer cell survival and proliferation. In NSCLC, the Axl signaling network is complex and interconnected with other key oncogenic pathways.

Upon Gas6 binding, Axl dimerizes and autophosphorylates, creating docking sites for various adaptor proteins. This leads to the activation of several major downstream signaling cascades, including:

-

PI3K/Akt Pathway: Promotes cell survival, growth, and proliferation.

-

RAS/MAPK (ERK) Pathway: Drives cell proliferation and differentiation.

-

NF-κB Pathway: Regulates inflammation, cell survival, and immune responses.

-

STAT3 Pathway: Involved in cell survival, proliferation, and angiogenesis.

Axl signaling also contributes significantly to the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility, invasion, and drug resistance.[9]

Quantitative Data for Axl Inhibitors in NSCLC

The following tables summarize key quantitative data from preclinical studies of various Axl inhibitors in NSCLC cell lines and in vivo models. This data provides a benchmark for the expected potency and efficacy of Axl-targeting agents.

Table 1: In Vitro Potency of Axl Inhibitors in NSCLC Cell Lines

| Inhibitor | Cell Line | IC50 (nM) | Assay Type | Reference |

| This compound | - | 26 | Biochemical Assay | [1][2][3][4][5][6] |

| R428 (Bemcentinib) | A549 | ~100 | Cell Viability | [10] |

| BGB324 | H1299 | ~50 | Cell Viability | [11] |

| TP-0903 | Various | 27 | Biochemical Assay | [11] |

| SGI-7079 | H226 | ~200 | Cell Viability | [12] |

Table 2: In Vivo Efficacy of Axl Inhibitors in NSCLC Xenograft Models

| Inhibitor | Model | Dosing | Tumor Growth Inhibition (%) | Reference |

| R428 (Bemcentinib) | MDA-MB-231 Xenograft | 50 mg/kg, p.o., b.i.d. | Significant | [10] |

| AXL-107-MMAE (ADC) | NSCLC PDX | 4 mg/kg | 61% response rate | [13] |

| BGB324 | Erlotinib-resistant PDX | Combination w/ Erlotinib | Delayed tumor relapse | [11] |

Experimental Protocols for Axl Target Validation

Validating Axl as a therapeutic target in NSCLC involves a series of well-defined in vitro and in vivo experiments. The following protocols are representative of the methodologies employed in the field.

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of Axl inhibition on the growth and survival of NSCLC cells.

-

Methodology:

-

Cell Culture: NSCLC cell lines with varying levels of Axl expression (e.g., A549, H1299, PC9) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the Axl inhibitor (e.g., this compound) for 48-72 hours.

-

Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo. Proliferation can be assessed by BrdU incorporation or Ki67 staining.

-

Data Analysis: IC50 values are calculated by plotting cell viability against inhibitor concentration.

-

Western Blotting for Signaling Pathway Modulation

-

Objective: To confirm that the Axl inhibitor is engaging its target and modulating downstream signaling pathways.

-

Methodology:

-

Cell Lysis: NSCLC cells are treated with the Axl inhibitor for a specified time, followed by lysis to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against total Axl, phosphorylated Axl (p-Axl), and key downstream signaling proteins (e.g., total and phosphorylated Akt, ERK).

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the Axl inhibitor in a living organism.

-

Methodology:

-

Tumor Implantation: NSCLC cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The Axl inhibitor is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predefined size. Tumors are then excised for further analysis (e.g., immunohistochemistry, western blotting).

-

Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined.

-

Visualizing Workflows and Mechanisms

Experimental Workflow for Axl Target Validation

Mechanism of Axl Inhibitor Action in Overcoming EGFR-TKI Resistance

Axl overexpression is a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in NSCLC.[14] Axl inhibitors can restore sensitivity to EGFR TKIs through a multi-pronged approach.

Conclusion

The validation of Axl as a therapeutic target in NSCLC is supported by a robust body of preclinical evidence. The multifaceted role of Axl in driving tumor progression and drug resistance positions it as a high-value target. Potent and specific inhibitors, such as this compound, hold significant promise for the treatment of NSCLC, both as monotherapy and in combination with other targeted agents. The experimental frameworks and data presented in this guide provide a solid foundation for the continued development and clinical translation of Axl inhibitors for the benefit of patients with NSCLC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]

- 8. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of AXL on the epithelial-to-mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Axl Overexpression Promotes TKI Resistance in Non-small Cell Lung Cancer: R&D Systems [rndsystems.com]

The Function of AXL Receptor Tyrosine Kinase in Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical player in the pathogenesis and therapeutic resistance of various forms of leukemia.[1][2] Overexpressed in a significant subset of leukemia patients, particularly those with acute myeloid leukemia (AML), AXL activation is intrinsically linked to poor prognosis.[2][3] Its signaling network promotes leukemic cell proliferation, survival, and chemoresistance, making it a highly attractive target for novel therapeutic interventions.[1][4] This technical guide provides a comprehensive overview of the function of AXL in leukemia, detailing its signaling pathways, role in drug resistance, and the preclinical and clinical efforts to target this receptor. We present quantitative data on AXL expression and inhibitor efficacy, detailed experimental protocols for its study, and visual representations of its complex signaling networks to serve as a valuable resource for the scientific community.

Introduction to AXL Receptor Tyrosine Kinase

AXL is a transmembrane receptor tyrosine kinase that, along with Tyro3 and Mer, constitutes the TAM family of receptors.[5] The primary ligand for AXL is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[5] The Gas6/AXL signaling axis is a key regulator of cellular processes, including proliferation, survival, migration, and immune response.[1] While essential for normal cellular function, aberrant AXL signaling is a hallmark of several cancers, including a variety of hematological malignancies.[1] In the context of leukemia, AXL is not only a driver of oncogenesis but also a pivotal mediator of resistance to conventional chemotherapies and targeted agents.[5][6]

The Role of AXL in Different Leukemia Subtypes

AXL overexpression and activation have been implicated in the pathobiology of Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML), and Chronic Lymphocytic Leukemia (CLL).

-

Acute Myeloid Leukemia (AML): AXL is overexpressed in about 50-60% of AML patients and its expression is often associated with a poor prognosis.[2][7] In AML, AXL signaling promotes the proliferation and survival of leukemic blasts and contributes to a chemoresistant phenotype. A paracrine loop has been identified where AML cells induce the secretion of Gas6 from bone marrow stromal cells, which in turn activates AXL on the leukemia cells, fostering a protective niche.[3]

-

Chronic Myeloid Leukemia (CML): In CML, AXL has been identified as a key factor in resistance to tyrosine kinase inhibitors (TKIs) such as imatinib.[5] Overexpression of AXL allows CML cells to bypass the effects of BCR-ABL inhibition, leading to disease progression and relapse.

-

Chronic Lymphocytic Leukemia (CLL): AXL is constitutively active in CLL B-cells and is associated with increased survival and drug resistance.[8] It functions as a docking site for various intracellular kinases, thereby amplifying pro-survival signaling pathways.[8]

AXL Signaling Pathways in Leukemia

Upon binding of its ligand Gas6, AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The key pathways activated by AXL in leukemia include:

-

PI3K/AKT Pathway: This is a central pro-survival pathway that is frequently activated by AXL in leukemia. Activation of PI3K leads to the phosphorylation and activation of AKT, which in turn promotes cell survival by inhibiting pro-apoptotic proteins and activating transcription factors involved in cell proliferation.[1]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade downstream of AXL that regulates cell proliferation, differentiation, and survival.[1] AXL-mediated activation of this pathway contributes to the uncontrolled growth of leukemic cells.[9]

-

JAK/STAT Pathway: The JAK/STAT pathway is also implicated in AXL signaling in leukemia. Activated AXL can lead to the phosphorylation and activation of STAT transcription factors, which then translocate to the nucleus to regulate the expression of genes involved in cell survival and proliferation.[4]

-

NF-κB Pathway: AXL activation can also lead to the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[1] In leukemia, this contributes to the chronic inflammatory state and resistance to apoptosis.

AXL's Role in Drug Resistance

A significant aspect of AXL's function in leukemia is its role in mediating resistance to a wide range of therapies.

-

Resistance to Chemotherapy: AXL expression can be induced by chemotherapy drugs, leading to the activation of pro-survival pathways that counteract the cytotoxic effects of these agents.[9]

-

Resistance to FLT3 Inhibitors: In FLT3-mutated AML, AXL is a key driver of resistance to FLT3 inhibitors like quizartinib and midostaurin.[5] AXL signaling can bypass the inhibition of FLT3, leading to the reactivation of downstream pathways such as MAPK/ERK and PI3K/AKT.

-

Resistance to other Targeted Therapies: AXL has also been implicated in resistance to other targeted therapies, including BCR-ABL inhibitors in CML.[5]

Quantitative Data Presentation

Table 1: AXL Expression in Acute Myeloid Leukemia (AML) Patients

| Study Cohort | Number of Patients | Percentage of AXL-Positive Patients | Prognostic Significance | Reference(s) |

| Cytogenetically Normal AML | 112 | 57% (mRNA expression) | Higher AXL expression associated with shorter overall survival | |

| De novo AML | 54 | 35% | Higher AXL levels associated with worse progression-free and overall survival | [10] |

| General AML Cohort | 19 | 63% (protein expression) | - | |

| AML Patient Samples | - | ~50% | AXL expression identified as a prognostic factor | [2][7] |

Table 2: Preclinical Efficacy of AXL Inhibitors in Leukemia Models

| AXL Inhibitor | Leukemia Model | Efficacy Metric | Results | Reference(s) |

| LDC2636 | Primary CLL cells (in vitro) | LD50 | 1.4 µM | [11] |

| BMS777607 | Primary CLL cells (in vitro) | LD50 | 5.2 µM | [11] |

| LDC2636 | CLL xenograft (in vivo) | Reduction in homing to bone marrow | 43% reduction | [11] |

| BMS777607 | CLL xenograft (in vivo) | Reduction in homing to bone marrow | 59% reduction | [11] |

| Bemcentinib (BGB324) | SET-2 (MPN) xenograft (in vivo) | Tumor growth inhibition | 60% inhibition (50 mg/kg) | [4][12] |

| ONO-7475 | MOLM13 (FLT3-ITD AML) xenograft (in vivo) | Median survival | 22 days (10 mg/kg) vs. 16 days (vehicle) | [13][14] |

| ONO-7475 + Venetoclax | MOLM13 (FLT3-ITD AML) xenograft (in vivo) | Median survival | 35 days (combination) | [13][14] |

| ONO-7475 | AML PDX (FLT3-ITD) model (in vivo) | Median survival | 86 days (10 mg/kg) vs. 60 days (vehicle) | [13][14] |

Experimental Protocols

Western Blot Analysis of AXL Phosphorylation

This protocol is for the detection of phosphorylated AXL in leukemia cell lysates.

Materials:

-

RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-AXL (e.g., pY702), anti-total-AXL

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Wash 1-5 x 10^6 leukemia cells with ice-cold PBS.

-

Lyse cells in 100-500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-phospho-AXL antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Develop the blot using a chemiluminescent substrate and image.

-

-

Stripping and Reprobing (Optional):

-

The membrane can be stripped and reprobed with an anti-total-AXL antibody to normalize for protein loading.

-

Flow Cytometry for AXL Surface Expression

This protocol describes the detection of AXL expression on the surface of leukemia cells.

Materials:

-

Leukemia cells (1 x 10^6 cells per sample)

-

FACS buffer (PBS with 2% FBS)

-

PE-conjugated anti-human AXL antibody (e.g., R&D Systems, FAB154P)[15]

-

Isotype control antibody (PE-conjugated)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest leukemia cells and wash once with ice-cold FACS buffer.

-

Resuspend cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.

-

-

Antibody Staining:

-

Aliquot 100 µL of cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

Add 2 µL of PE-conjugated anti-human AXL antibody or the corresponding isotype control to the respective tubes.[15]

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with 1 mL of ice-cold FACS buffer.

-

Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.

-

-

Data Acquisition:

-

Resuspend the cell pellet in 300-500 µL of FACS buffer.

-

Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter.

-

Analyze the PE signal to determine the percentage of AXL-positive cells compared to the isotype control.

-

siRNA-mediated Knockdown of AXL

This protocol provides a general framework for knocking down AXL expression in leukemia cell lines using siRNA. Optimization of electroporation conditions is crucial for each cell line.

Materials:

-

Leukemia cell line

-

AXL-specific siRNA and non-targeting control siRNA

-

Electroporation buffer (e.g., siPORT Buffer)

-

Electroporator and cuvettes

-

Culture medium

Procedure:

-

Cell Preparation:

-

Culture leukemia cells to the desired density.

-

On the day of transfection, harvest and wash the cells with PBS.

-

Resuspend the cells in electroporation buffer at the optimized concentration (e.g., 1 x 10^7 cells/mL).

-

-

Electroporation:

-

Mix the cell suspension with the AXL siRNA or control siRNA to the final desired concentration (e.g., 1 µM).

-

Transfer the mixture to an electroporation cuvette.

-

Electroporate the cells using the optimized settings for your cell line and electroporator.

-

-

Post-Electroporation Culture:

-

Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete medium.

-

Incubate the cells for 48-72 hours.

-

-

Validation of Knockdown:

-

After the incubation period, harvest the cells.

-

Assess the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blotting.

-

Leukemia Xenograft Mouse Model

This protocol outlines a general procedure for establishing a leukemia xenograft model and testing the efficacy of an AXL inhibitor.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Leukemia cell line (e.g., MOLM13, SET-2)

-

AXL inhibitor (e.g., bemcentinib)

-

Vehicle control

-

Calipers for tumor measurement (for subcutaneous models)

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneous Model: Inject 5-10 x 10^6 leukemia cells suspended in PBS or Matrigel subcutaneously into the flank of the mice.

-

Systemic Model: Inject 1-5 x 10^6 leukemia cells intravenously via the tail vein.

-

-

Tumor Growth and Monitoring:

-

Monitor the mice regularly for tumor growth and signs of disease.

-

For subcutaneous models, measure tumor volume with calipers (Volume = 0.5 x length x width^2).

-

For systemic models, monitor disease progression by bioluminescence imaging or by analyzing peripheral blood for the presence of human leukemia cells.

-

-

Drug Treatment:

-

Once tumors are established (e.g., 100-200 mm^3 for subcutaneous models) or disease is detectable, randomize the mice into treatment and control groups.

-

Administer the AXL inhibitor (e.g., bemcentinib at 50 mg/kg) and vehicle control via the appropriate route (e.g., oral gavage) and schedule (e.g., daily or twice daily).

-

-

Efficacy Assessment:

-

Continue to monitor tumor growth or disease burden throughout the treatment period.

-

At the end of the study, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., immunohistochemistry, Western blotting).

-

Analyze the data to determine the effect of the AXL inhibitor on tumor growth, survival, and other relevant endpoints.

-

Conclusion and Future Directions

The AXL receptor tyrosine kinase is a validated and compelling therapeutic target in leukemia. Its frequent overexpression, association with poor prognosis, and central role in driving proliferation, survival, and drug resistance underscore its importance in the pathobiology of this disease. The development of specific AXL inhibitors has shown promise in preclinical models and early clinical trials, particularly in AML. Future research should focus on identifying biomarkers to select patients most likely to respond to AXL-targeted therapies, exploring rational combination strategies to overcome resistance, and further elucidating the complex interplay between AXL and the tumor microenvironment. Targeting AXL represents a promising avenue to improve outcomes for patients with leukemia.

References

- 1. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AXL in myeloid malignancies – an elusive target? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. AXL Inhibition Represents a Novel Therapeutic Approach in BCR-ABL Negative Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor tyrosine kinase Axl is required for resistance of leukemic cells to FLT3-targeted therapy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AXL-specific single domain antibodies show diagnostic potential and anti-tumor activity in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. Axl expression is associated with adverse prognosis and with expression of Bcl-2 and CD34 in de novo acute myeloid leukemia (AML): results from a multicenter trial of the Swiss Group for Clinical Cancer Research (SAKK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

- 13. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill F LT 3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 15. Flow cytometry analysis of AXL antigen expression [bio-protocol.org]

Axl-IN-9: A Technical Guide for Autoimmune Disease Research

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the use of Axl-IN-9 in the context of autoimmune disease research. It covers the core mechanism of the Axl receptor tyrosine kinase in autoimmunity, the specifics of this compound as a potent inhibitor, and detailed experimental considerations.

Introduction: The Axl Receptor in Immune Regulation and Autoimmunity

Axl is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) subfamily.[1][2] These receptors are crucial players in regulating the immune system.[2] The primary ligand for Axl is the vitamin K-dependent protein, growth arrest-specific 6 (Gas6).[1][2] The Gas6/Axl signaling pathway is involved in various fundamental cellular processes, including cell survival, proliferation, migration, and adhesion.[3]

In the immune system, TAM receptors, including Axl, play a significant role in dampening inflammatory responses and facilitating the clearance of apoptotic cells.[2][4] This function is critical for maintaining immune homeostasis. Consequently, dysregulation of Axl signaling has been implicated in the pathogenesis of several autoimmune diseases, such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[3] In these conditions, a deficiency in Axl signaling can contribute to the breakdown of immune tolerance and the persistence of inflammation.[2] Axl activation has been shown to suppress the expression of inflammatory cytokines, suggesting an anti-inflammatory role.[3]

This compound: A Potent and Selective Axl Inhibitor

This compound is a potent inhibitor of the Axl receptor tyrosine kinase, with a reported half-maximal inhibitory concentration (IC50) of 26 nM.[5][6] Its characteristics, including good transmembrane and pharmacokinetic properties, make it a valuable tool for investigating the therapeutic potential of Axl inhibition in various diseases, including autoimmune disorders.[5][6]

Mechanism of Action: How Axl Inhibition Modulates Autoimmunity

The therapeutic potential of targeting Axl in autoimmune diseases stems from its role in regulating innate immunity.[2] Axl signaling helps to suppress pro-inflammatory signals that arise from pathways such as those involving Toll-like receptors (TLRs).[2][7]

Activation of the Axl receptor by its ligand, Gas6, triggers the autophosphorylation of its intracellular tyrosine kinase domain.[8] This leads to the recruitment of adaptor proteins and the activation of several downstream signaling cascades, including the PI3K/AKT/mTOR, MEK/ERK, and NF-κB pathways.[9][10] These pathways are central to regulating inflammation, cell survival, and proliferation.

By inhibiting the kinase activity of Axl, this compound can effectively block these downstream signals. In the context of autoimmune disease, this inhibition is expected to:

-

Reduce Pro-inflammatory Cytokine Production: Axl signaling can suppress the production of inflammatory cytokines.[7] Studies have shown that loss of Axl inhibition can lead to increased levels of TNF-α and IL-1β.[7]

-

Modulate Immune Cell Function: Axl is expressed on various immune cells, including macrophages and dendritic cells, where it plays a role in regulating their activation and function.[2][11]

-

Restore Immune Homeostasis: By dampening chronic inflammation, Axl inhibition may help to restore a balanced immune response.

Below is a diagram illustrating the Axl signaling pathway.

References

- 1. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gavinpublishers.com [gavinpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AXL Inhibits Proinflammatory Factors to Relieve Rheumatoid Arthritis Pain by Regulating the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.ed.ac.uk [pure.ed.ac.uk]

- 10. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 11. aacrjournals.org [aacrjournals.org]

The Role of AXL Receptor Tyrosine Kinase in the Progression of Inflammatory Diseases: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The AXL receptor tyrosine kinase, a member of the TYRO3-AXL-MERTK (TAM) family, has emerged as a critical regulator of inflammatory processes. Initially studied for its role in oncology, AXL is now recognized as a key player in the pathogenesis of a wide range of inflammatory and autoimmune diseases. Its activation by the ligand Growth Arrest-Specific 6 (Gas6) triggers a cascade of downstream signaling events that modulate immune cell function, cytokine production, and tissue homeostasis. In many inflammatory contexts, AXL signaling acts as a negative regulator, dampening innate immune responses and promoting the resolution of inflammation. However, its role can be context-dependent, with aberrant AXL expression and activation contributing to disease progression in conditions such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease. This guide provides an in-depth examination of the molecular mechanisms of AXL signaling in inflammation, its role in specific diseases, quantitative data from key studies, detailed experimental protocols, and an overview of its potential as a therapeutic target.

Introduction to AXL and the TAM Receptor Family

The TAM family of receptor tyrosine kinases (RTKs) comprises three members: TYRO3, AXL, and MERTK. These receptors are characterized by an extracellular domain containing two immunoglobulin-like (Ig-like) domains and two fibronectin type III (FNIII) domains, a single transmembrane helix, and an intracellular tyrosine kinase domain.[1] The primary endogenous ligands for TAM receptors are the vitamin K-dependent proteins Gas6 and Protein S.[2] Gas6 exhibits the highest affinity for AXL, and the Gas6/AXL pathway is a central focus of research into inflammatory signaling.[2][3]

AXL is expressed on a variety of cell types, including immune cells like macrophages, dendritic cells, and natural killer (NK) cells, as well as non-hematopoietic cells such as endothelial cells, smooth muscle cells, and fibroblasts.[1][4][5] This widespread expression underscores its pleiotropic roles in regulating cellular processes such as survival, proliferation, migration, and immune homeostasis.[3][4][6]

Core AXL Signaling Pathways in Immunity

Activation of AXL by its ligand Gas6 initiates receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This creates docking sites for various adaptor proteins and enzymes, triggering multiple downstream signaling cascades that are crucial for modulating the immune response.

Negative Regulation of Innate Immunity via SOCS Proteins

A fundamental role of AXL signaling is to suppress the inflammatory response mediated by Toll-like receptors (TLRs).[7][8] Activation of the Gas6/AXL pathway leads to the upregulation of Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3.[4][8][9] These proteins act as potent inhibitors of TLR signaling by targeting components of the downstream cascade, thereby preventing excessive production of pro-inflammatory cytokines.[8] This mechanism is a critical feedback loop to prevent over-exuberant inflammation and maintain immune homeostasis.[10]

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a major downstream effector of AXL signaling, promoting cell survival and proliferation.[4][11] In the context of inflammation, this pathway can have dual roles. In microglia, AXL-induced autophagy, mediated by the inhibition of the PI3K/AKT/mTOR pathway, suppresses inflammation and alleviates experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[12] Conversely, in conditions like lupus nephritis, AXL-mediated activation of AKT can promote the proliferation of glomerular mesangial cells, contributing to kidney damage.[13][14]

JAK/STAT Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is also engaged by AXL.[4][15] This pathway is critical for mediating responses to a wide array of cytokines. AXL can modulate STAT activation to either promote or inhibit inflammation depending on the cellular context. For instance, AXL signaling can prevent STAT1 activation in smooth muscle cells, thereby reducing pro-inflammatory responses.[16]

The Role of AXL in Specific Inflammatory Diseases

AXL's function varies significantly across different inflammatory conditions, highlighting its context-dependent nature.

Rheumatoid Arthritis (RA)

In RA, a chronic autoimmune disease characterized by synovial inflammation and joint destruction, AXL appears to play a protective role.[7][10] Studies have shown that AXL expression is downregulated in RA fibroblast-like synoviocytes (RA-FLS) and in the synovium of RA mouse models.[7][10] Overexpression of AXL in these models alleviates inflammatory pain, reduces the secretion of pro-inflammatory cytokines like TNF-α and IL-6, and mitigates pathological joint damage.[7][10] This protective effect is largely attributed to AXL's ability to inhibit the TLR4/NF-κB signaling pathway.[7] In treatment-naive RA patients, high synovial AXL levels are associated with a less inflammatory "pauci-immune" histological profile and lower disease activity.[17][18]

| Parameter | Condition | Change | Reference |

| AXL Expression (protein & mRNA) | RA-FLS vs Control FLS | ↓ Decreased | [7][10] |

| AXL Expression (protein & mRNA) | RA Model Mice vs Control | ↓ Decreased | [7][10] |

| TNF-α, IL-6, NO levels | RA-FLS with AXL Overexpression | ↓ Decreased | [7] |

| Clinical Inflammation Score | RA Model Mice with AXL Overexpression | ↓ Decreased | [7] |

| TLR4, p-p65 Expression | RA Model Mice with AXL Overexpression | ↓ Decreased | [7][10] |

| Synovial AXL Gene Expression | Pauci-Immune vs Lympho-Myeloid Pathotype | ↑ Higher | [17][18] |

Systemic Lupus Erythematosus (SLE)

In SLE, a systemic autoimmune disease, AXL's role is more complex and appears to be pathogenic, particularly in the context of lupus nephritis (LN). Serum levels of soluble AXL are significantly higher in patients with active SLE, especially those with renal involvement, and correlate strongly with disease activity scores (SLEDAI).[3][19][20] In mouse models of anti-GBM-induced nephritis, AXL is upregulated in the kidneys and contributes to pathogenesis.[13][21] Pharmacological inhibition of AXL with the small molecule inhibitor R428 (also known as BGB324 or Bemcentinib) or genetic knockout of Axl ameliorates kidney damage, reduces glomerular proliferation, and decreases the expression of renal inflammatory cytokines and chemokines.[13][14][21] These findings suggest that AXL promotes inflammation and cell proliferation in the lupus kidney.[14][21]

| Parameter | Patient Group Comparison | Finding | Reference |

| Serum AXL Concentration | Active SLE vs. Inactive SLE or Controls | ↑ Significantly Higher | [19][20] |

| Serum AXL Levels | Active Renal vs. Active Non-Renal SLE | ↑ Significantly Higher | [19] |

| Correlation of Serum AXL | with SLEDAI and anti-dsDNA | + Strong Positive Correlation | [19][20] |

| Blood Urea Nitrogen (BUN) | R428-treated vs. Untreated Nephritic Mice | ↓ Significantly Decreased | [13][14] |

| Glomerular Proliferation | R428-treated vs. Untreated Nephritic Mice | ↓ Significantly Decreased | [13][14] |

| Renal Cytokine/Chemokine Expression | R428-treated vs. Untreated Nephritic Mice | ↓ Significantly Decreased | [13] |

Inflammatory Bowel Disease (IBD)

In IBD, which includes Crohn's disease and ulcerative colitis, AXL is highly induced in the inflamed colon tissue of patients.[15][22] This upregulation is associated with an epithelial-to-mesenchymal transition (EMT) phenotype, a process linked to fibrosis and tissue remodeling.[15] The expression of genes that drive EMT, such as SNAI1 and ZEB2, is also significantly increased in the inflamed colon and correlates with AXL expression.[15] Furthermore, AXL has been identified as a potential therapeutic target for intestinal fibrosis, a major complication of Crohn's disease.[23] Inhibition of AXL signaling in human colonic myofibroblasts and intestinal organoids abrogates fibrogenesis induced by TGF-β1.[23] Some studies also suggest that AXL signaling can be protective by helping to maintain a healthy gut microbiota composition; a lack of Axl signaling exacerbates colitis in mice by inducing dysbiosis.[22]

| Parameter | Tissue Comparison | Change | Reference |

| AXL Gene Expression | Active-Inflamed IBD Colon vs. Inactive | ↑ Significantly Induced | [15] |

| SNAI1, ZEB2, VIM Gene Expression | Active-Inflamed IBD Colon vs. Inactive | ↑ Significantly Induced | [15] |

| E-cadherin (CDH1) Gene Expression | Active-Inflamed IBD Colon vs. Inactive | ↓ Downregulated | [15] |

| Colitis Severity (DSS Model) | Axl-/- Mice vs. WT Mice | ↑ Exacerbated | [22] |

AXL as a Therapeutic Target

Given its significant role in the pathology of several inflammatory diseases, AXL has become an attractive therapeutic target. A number of small molecule AXL inhibitors are in preclinical and clinical development.[24][25]

-

Bemcentinib (R428, BGB324): This is a potent and selective oral AXL inhibitor.[14] Preclinical studies have demonstrated its efficacy in mouse models of lupus nephritis and intestinal fibrosis.[13][14][23]

-

TP-0903: Another AXL inhibitor that has shown the ability to reduce immunosuppressive M2 macrophage polarization in cancer models, a mechanism that may be relevant to inflammatory diseases.[8][26]

-

BMS-777607: A kinase inhibitor with activity against AXL that has been shown to reduce Respiratory Syncytial Virus (RSV) infection by enhancing the innate immune response.[8][9]

Targeting AXL offers a novel therapeutic strategy. In diseases like lupus nephritis, inhibition is the desired approach to reduce inflammation and pathogenic cell proliferation.[13] In RA, where AXL appears protective, strategies to enhance AXL signaling could be beneficial, although this approach is less developed. The dual role of AXL necessitates a careful, disease-specific approach to therapeutic development.

Appendix: Key Experimental Protocols

Collagen-Antibody Induced Arthritis (CAIA) in Mice (RA Model)

This protocol, adapted from studies on RA, provides a rapid and synchronized model of inflammatory arthritis.[7][10]

-

Induction: Mice are injected intravenously with a cocktail of monoclonal antibodies against type II collagen.

-

Booster: Three days later, an intraperitoneal injection of lipopolysaccharide (LPS) is administered to synchronize and enhance the inflammatory response.

-

Evaluation: Disease progression is monitored daily by assessing clinical signs of arthritis (redness, swelling) on a standardized scale and measuring paw thickness. Pain sensitivity is measured using the von Frey filament test.[7]

-

Analysis: At the end of the study, joints are collected for histological analysis (H&E staining) to assess immune cell infiltration and tissue damage. Synovial tissue is harvested for Western blot (to measure AXL, p-p65, etc.) and RT-qPCR (for TNF-α, IL-6 mRNA), and serum is collected for ELISA to quantify circulating cytokine levels.[7][10]

Anti-Glomerular Basement Membrane (GBM) Nephritis in Mice (Lupus Nephritis Model)

This protocol is used to induce a rapid and severe form of glomerulonephritis that mimics features of lupus nephritis.[13][21]

-

Induction: Mice are injected with anti-GBM serum derived from sheep or rabbits that have been immunized with mouse GBM.

-

Treatment: AXL inhibitor (e.g., R428 at 125 mg/kg) or vehicle is administered orally on a daily basis, often starting before disease induction.[13]

-

Evaluation: Kidney function is monitored by serial measurements of blood urea nitrogen (BUN) from blood samples.[13][14]

-

Analysis: At sacrifice, kidneys are harvested for histological evaluation (glomerular proliferation, protein cast formation) and for molecular analysis. Western blotting is used to analyze AXL-associated signaling proteins (e.g., p-Akt), and proteome arrays or ELISAs are used to measure inflammatory cytokine secretion.[13]

Western Blot Analysis

-

Sample Preparation: Tissues (e.g., synovium, kidney cortex) or cells (e.g., RA-FLS) are lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies. Examples of primary antibodies include those against AXL, iNOS, COX-2, TLR4, phospho-p65, total p65, and β-actin (as a loading control).[7][10]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable kit (e.g., TRIzol). The RNA is then reverse-transcribed into cDNA.

-

qPCR Reaction: The qPCR is performed using a SYBR Green master mix with specific primers for target genes (e.g., AXL, IL-6, TNF-α, SNAI1) and a housekeeping gene (e.g., GAPDH) for normalization.[7][15]

-

Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

The AXL receptor tyrosine kinase is a multifaceted regulator of the immune system with a profound and often contradictory role in the progression of inflammatory diseases. While it generally functions to dampen acute innate immune responses and promote resolution, its sustained or aberrant expression can drive pathology in chronic autoimmune conditions like lupus nephritis and contribute to fibrotic processes in IBD. This complexity makes AXL a challenging but highly promising therapeutic target. The continued development of specific AXL inhibitors and a deeper understanding of its context-dependent signaling will be crucial for translating our knowledge of AXL biology into effective treatments for patients with inflammatory diseases.

References

- 1. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]

- 2. portlandpress.com [portlandpress.com]

- 3. gavinpublishers.com [gavinpublishers.com]

- 4. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]

- 5. Tyro3, Axl, and Mertk Receptor Signaling in Inflammatory Bowel Disease and Colitis-associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AXL Inhibits Proinflammatory Factors to Relieve Rheumatoid Arthritis Pain by Regulating the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Dual Role of TAM Receptors in Autoimmune Diseases and Cancer: An Overview [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AXL-Induced Autophagy mitigates experimental autoimmune encephalomyelitis by suppressing microglial inflammation via the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeted inhibition of Axl receptor tyrosine kinase ameliorates anti-GBM-induced lupus-like nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lupusnewstoday.com [lupusnewstoday.com]

- 15. Elevated Expression of AXL May Contribute to the Epithelial-to-Mesenchymal Transition in Inflammatory Bowel Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Axl and MerTK regulate synovial inflammation and are modulated by IL-6 inhibition in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Axl, Ferritin, IGFBP2 and TNFR2 as biomarkers in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Axl, Ferritin, Insulin-Like Growth Factor Binding Protein 2, and Tumor Necrosis Factor Receptor Type II as Biomarkers in Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Axl regulated survival/proliferation network and its therapeutic intervention in mouse models of glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. AXL promotes inflammatory breast cancer progression by regulating immunosuppressive macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Axl Inhibitors in Mouse Xenograft Models

Disclaimer: As of November 2025, specific dosage and administration data for Axl-IN-9 in mouse xenograft models are not publicly available in peer-reviewed literature or patents. The following application notes and protocols are based on published studies of other potent, selective small-molecule Axl inhibitors, such as bemcentinib (R428), and are intended to serve as a representative guide for researchers. It is imperative to conduct dose-finding and toxicity studies for this compound to establish a safe and effective dose for specific cancer models.

Introduction to Axl Inhibition

The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and plays a crucial role in tumor progression, metastasis, and drug resistance.[1] Upon binding to its ligand, growth arrest-specific 6 (Gas6), Axl dimerizes and autophosphorylates, activating downstream signaling pathways such as PI3K/AKT/mTOR, MAPK/ERK, and NF-κB.[2][3] These pathways are integral to cell proliferation, survival, and migration.[2][3] this compound is a potent Axl inhibitor with an IC50 of 26 nM, making it a valuable tool for preclinical cancer research.

Axl Signaling Pathway

The binding of Gas6 to the Axl receptor triggers a signaling cascade that promotes cancer cell survival and proliferation. The diagram below illustrates the key components of this pathway.

Caption: Axl Signaling Pathway and the inhibitory action of this compound.

Dosage and Administration of Axl Inhibitors in Mouse Xenograft Models

The following table summarizes dosage and administration information for representative small-molecule Axl inhibitors used in mouse xenograft studies. This data can serve as a starting point for designing studies with this compound.

| Inhibitor Name | Cancer Model | Mouse Strain | Dose | Route of Administration | Dosing Frequency | Reference |

| Bemcentinib (R428) | Breast Cancer (MDA-MB-231) | Nude | 125 mg/kg | Oral gavage | Twice daily | [4] |

| Novel Axl Inhibitor | BaF3/TEL-AXL | N/A | 25, 50, 100 mg/kg | N/A | Once daily | [5] |

| Bemcentinib (R428) | Breast Cancer (4T1) | BALB/c | Not Specified | Oral | Not Specified | [4] |

| R428 | Non-Small Cell Lung Cancer | Nude | 125 mg/kg | Oral gavage | 5 times per week | [6] |

Experimental Protocol: Axl Inhibitor Administration in a Mouse Xenograft Model

This protocol provides a generalized framework for evaluating the efficacy of an Axl inhibitor in a subcutaneous mouse xenograft model.

1. Cell Culture and Animal Model

-

Culture the desired human cancer cell line (e.g., A549 for non-small cell lung cancer, MDA-MB-231 for breast cancer) under standard conditions.

-

Acquire immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice), typically 6-8 weeks old.

-

Allow mice to acclimatize for at least one week before the start of the experiment.

2. Tumor Implantation

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

4. Axl Inhibitor Preparation and Administration

-

Vehicle Preparation: Prepare the vehicle solution that will be used to dissolve the Axl inhibitor. The composition of the vehicle should be optimized for the specific inhibitor's solubility and stability and should be non-toxic to the animals.

-

Inhibitor Formulation: On each day of treatment, freshly prepare the Axl inhibitor solution by dissolving the compound in the vehicle to the desired concentration.

-